molecular formula C8H9ClN4O B8165219 N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide

N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide

Cat. No.: B8165219
M. Wt: 212.63 g/mol
InChI Key: RFIFICXGKKXHES-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide is a heterocyclic compound that features both azetidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide typically involves the formation of the azetidine ring followed by its functionalization with a pyrazine moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction to form N-Boc-azetidine-3-ylidene. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring may confer rigidity to the molecule, enhancing its binding affinity to the target. The pyrazine ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(azetidin-3-yl)-2-pyridinecarboxamide
  • N-(azetidin-3-yl)-4-chloropyrimidine-2-carboxamide
  • N-(azetidin-3-yl)-5-bromopyrazine-2-carboxamide

Uniqueness

N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide is unique due to the presence of both azetidine and pyrazine rings, which may confer distinct biological activities compared to other similar compounds. The chlorine atom on the pyrazine ring also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Properties

IUPAC Name

N-(azetidin-3-yl)-5-chloropyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-7-4-11-6(3-12-7)8(14)13-5-1-10-2-5/h3-5,10H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIFICXGKKXHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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